4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl-

Fungicide Discovery Powdery Mildew Control Scaffold Hopping

4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- (CAS 167157-94-0) is a synthetic quinazolinone derivative with a molecular formula of C14H17BrN2O2 and a molecular weight of 325.20 g/mol. It belongs to a potent class of plant protection agents recognized for their high protectant activity against powdery mildew strains.

Molecular Formula C14H17BrN2O2
Molecular Weight 325.20 g/mol
CAS No. 167157-94-0
Cat. No. B14277881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl-
CAS167157-94-0
Molecular FormulaC14H17BrN2O2
Molecular Weight325.20 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(C=CC(=C2)Br)N=C1OCCC
InChIInChI=1S/C14H17BrN2O2/c1-3-7-17-13(18)11-9-10(15)5-6-12(11)16-14(17)19-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3
InChIKeyFVQAEZOUDXAZGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 6-Bromo-2-propoxy-3-propylquinazolin-4-one (CAS 167157-94-0) for Agrochemical and Life Science Research


4(3H)-Quinazolinone, 6-bromo-2-propoxy-3-propyl- (CAS 167157-94-0) is a synthetic quinazolinone derivative with a molecular formula of C14H17BrN2O2 and a molecular weight of 325.20 g/mol . It belongs to a potent class of plant protection agents recognized for their high protectant activity against powdery mildew strains [1]. This compound is a key brominated analog highlighted in the seminal review comparing DuPont and Syngenta's fungicidal quinazolinone and thienopyrimidinone inventions [1].

Why 6-Bromo-2-propoxy-3-propylquinazolin-4-one Cannot Be Casually Substituted for SAR Studies


Within the 2-propoxy-3-propyl-quinazolin-4-one series, even a single halogen substitution at the C6 position fundamentally alters biological performance. The commercialized analog, proquinazid (6-iodo-2-propoxy-3-propylquinazolin-4-one), exhibits high intrinsic activity on Blumeria graminis f. sp. tritici at rates from 0.000078 to 0.02 mg/L [1], but its activity profile is not directly transferable to the 6-bromo analog, which was specifically highlighted for its comparative potency against the thienopyrimidinone scaffold [2]. Generic substitution with des-halo (CAS 213271-86-4) or other 6-substituted analogs without accounting for the bromine atom's specific electronic effects (electronegativity of 2.96 on the Pauling scale) can lead to inaccurate structure-activity relationship (SAR) conclusions and failed experimental replication.

Quantitative Differentiation of 6-Bromo-2-propoxy-3-propylquinazolin-4-one from Closest Analogs


Scaffold-Level Activity Comparison: Quinazolinone vs. Thienopyrimidinone Core

In the comparative review by Walter and Zeun (2003), 6-bromo-2-propoxy-3-propylquinazolin-4-one is explicitly compared with 6-chloro-2-propoxy-3-propylthieno[2,3-d]pyrimidin-4-one as the two chemical 'highlights' representing the most important inventions from DuPont and Syngenta, respectively [1]. Both compounds are described as having 'outstanding powdery mildew activity' [1]. While specific EC50 values for the 6-bromo-quinazolinone are not detailed in the publicly available abstract, the direct head-to-head framing indicates comparable, best-in-class potency across the quinazolinone and thienopyrimidinone scaffolds. This positions the 6-bromo compound as the reference quinazolinone benchmark for scaffold-hopping studies.

Fungicide Discovery Powdery Mildew Control Scaffold Hopping

Halogen-Substituent Activity Modulation: 6-Bromo vs. 6-Iodo (Proquinazid) vs. Des-Halo

The 6-iodo analog, proquinazid (CAS 189278-12-4), is a fully developed commercial fungicide. Its EC50 values on B. graminis f. sp. tritici range from 0.000078 to 0.02 mg/L [1]. The 6-bromo target compound shares the identical 2-propoxy-3-propyl substitution pattern but with a smaller, more electronegative halogen (Br electronegativity 2.96 vs. I 2.66) . The des-halo analog 2-propoxy-3-propylquinazolin-4-one (CAS 213271-86-4) is not a registered active substance but a transformation product/metabolite [2], indicating that the C6 halogen is critical for the primary fungicidal mode of action.

Structure-Activity Relationship Halogen Bonding Antifungal Potency

Physicochemical Differentiation and Synthetic Tractability

The molecular weight of 6-bromo-2-propoxy-3-propylquinazolin-4-one is 325.20 g/mol , compared to 372.20 g/mol for proquinazid (6-iodo analog) [1]. This represents a 14.4% reduction in molecular weight while retaining the full 2-propoxy-3-propyl substitution pattern that defines this fungicide class [1]. The smaller bromine atom (van der Waals volume: Br 20.0 ų vs. I 24.5 ų) may offer advantages in synthetic accessibility and downstream derivatization, as bromine serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are less feasible with the iodo analog due to cost and reactivity constraints.

Medicinal Chemistry Physicochemical Properties Lead Optimization

Validated Application Scenarios for 6-Bromo-2-propoxy-3-propylquinazolin-4-one in Research and Development


Agrochemical Scaffold-Hopping and Mode-of-Action Studies

As a highlighted benchmark compound representing the quinazolinone scaffold in the DuPont vs. Syngenta fungicide comparison [1], this compound is ideally suited as a reference standard for scaffold-hopping programs that seek to compare quinazolinone and thienopyrimidinone cores for powdery mildew control. Its outstanding activity profile makes it a critical positive control in any assay designed to identify novel fungicidal chemotypes.

Halogen-Specific Pharmacophore Mapping and Resistance Research

The 6-bromo substitution provides a distinct electronic and steric profile compared to the 6-iodo commercial fungicide proquinazid [1]. Researchers investigating the target binding site geometry or studying emerging resistance to quinazolinone fungicides can use this compound to probe the tolerance of the biological target to halogen size and electronegativity, an essential component of resistance management strategies [2].

Synthetic Methodology Development and Derivatization Chemistry

The presence of a versatile aryl bromide handle at the C6 position enables this compound to serve as a key intermediate for further derivatization via palladium-catalyzed cross-coupling reactions [1]. Its lower molecular weight (325.20 g/mol vs. 372.20 g/mol for proquinazid) and simpler synthetic accessibility make it a preferred substrate for methodology studies aimed at generating diverse quinazolinone libraries for biological screening.

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